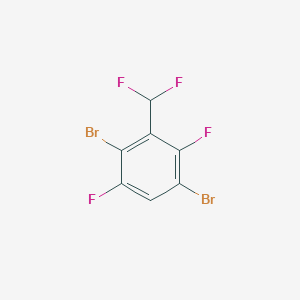

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene

Description

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is a polyhalogenated aromatic compound characterized by its bromine and fluorine substituents, which confer unique electronic and steric properties. The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, a difluoromethyl group (-CF₂H) at position 3, and fluorine atoms at positions 2 and 3. This structural arrangement enhances its utility as an intermediate in organic synthesis, particularly in the development of advanced materials (e.g., organic light-emitting diodes (OLEDs)) and pharmaceuticals, where fluorine substituents improve metabolic stability and bioavailability .

For instance, bromination of 1-bromo-2,4-difluorobenzene under controlled conditions yields 1,5-dibromo-2,4-difluorobenzene with a 94% yield , and similar methodologies could be adapted for introducing the difluoromethyl group.

Properties

Molecular Formula |

C7H2Br2F4 |

|---|---|

Molecular Weight |

321.89 g/mol |

IUPAC Name |

1,4-dibromo-3-(difluoromethyl)-2,5-difluorobenzene |

InChI |

InChI=1S/C7H2Br2F4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,7H |

InChI Key |

WJKVERPUYUTSIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides mild conditions and high yields . Another method involves the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Bromination: Reagents like DMSO and oxalyl bromide, or tetrapropylammonium nonabromide.

Fluorination: Reagents like Selectfluor and tetrabutylammonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield dibromides, while fluorination can yield difluorides .

Scientific Research Applications

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Utilized in the study of biochemical pathways and interactions.

Medicine: Investigated for potential therapeutic applications.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The difluoromethyl group (-CF₂H) in the target compound provides strong electron-withdrawing effects, stabilizing negative charges and directing regioselectivity in cross-coupling reactions. This contrasts with the chloromethyl group (-CH₂Cl) in its analog, which is less electronegative but more nucleophilic .

- Fluorine Content : Increased fluorine substitution (e.g., in the trifluorobenzene derivative ) correlates with higher hydrophobicity and resistance to oxidative degradation, critical for pharmaceutical applications .

Biological Activity

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene, also known by its CAS number 327-51-5, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 271.885 g/mol

- Structure : The compound features two bromine atoms and two fluorine atoms attached to a benzene ring, which influences its reactivity and biological interactions.

Antiviral Properties

Research has indicated that compounds similar to 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene exhibit antiviral properties. For instance, studies on difluoro-substituted nucleosides have shown promising results against Hepatitis C virus (HCV). These compounds demonstrated a significant selective index (SI), suggesting potential therapeutic applications in antiviral treatments .

Antitumor Activity

Fluorinated compounds often display unique interactions with biological systems. In studies involving fluorinated benzene derivatives, some exhibited antitumor activity by inhibiting cell proliferation in various cancer cell lines. The introduction of difluoromethyl groups can enhance the lipophilicity of these compounds, potentially improving their cellular uptake and efficacy .

Case Studies

-

Antiviral Activity Against HCV :

- A study evaluated the biological activities of 3',4'-difluoro-3'-deoxyribonucleosides, which are structurally related to 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene. The results indicated that these compounds could serve as anti-HCV agents with comparable effectiveness to established drugs like ribavirin .

- Antitumor Studies :

Data Table: Summary of Biological Activities

The biological activity of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene can be attributed to several mechanisms:

- Cell Membrane Interaction : The presence of halogen atoms can alter the compound's interaction with lipid membranes, enhancing permeability and bioavailability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in viral replication and tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.